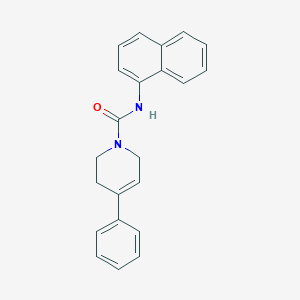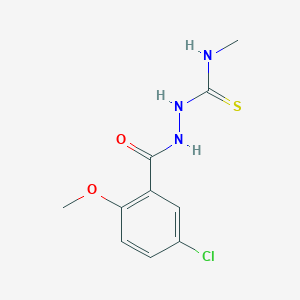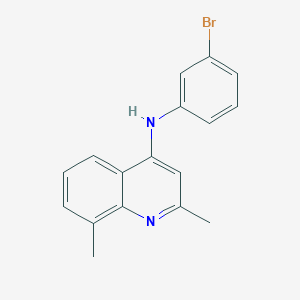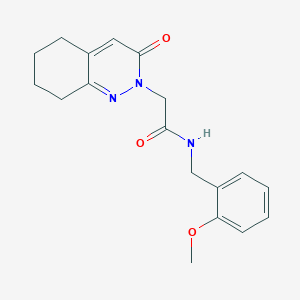![molecular formula C13H16BrClN2O2 B5700904 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine, also known as BCPM, is a chemical compound that has been widely studied for its potential applications in scientific research. BCPM is a synthetic molecule that was first synthesized in the late 1980s and has since been used in a variety of research studies due to its unique properties.
作用機序
The mechanism of action of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine involves its selective binding to certain types of GPCRs. When this compound binds to a GPCR, it can activate or inhibit the signaling pathway associated with that receptor. This allows researchers to study the function of specific GPCRs and their associated signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely dependent on the specific GPCR it binds to and the associated signaling pathway. However, some studies have shown that this compound can affect the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and behavior.
実験室実験の利点と制限
One of the main advantages of using 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine in lab experiments is its selectivity for certain types of GPCRs. This allows researchers to study the function of specific receptors and their associated signaling pathways. However, one limitation of using this compound is that it may not accurately reflect the physiological effects of natural ligands that bind to the same receptors.
将来の方向性
There are many potential future directions for research involving 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine. One area of interest is in the development of new drugs that target specific GPCRs. This compound can be used as a starting point for the development of new compounds that selectively bind to certain types of GPCRs. Additionally, this compound may have applications in the study of other membrane proteins, such as ion channels and transporters. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of pharmacology.
合成法
The synthesis of 1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine involves the reaction between 4-bromo-2-chlorophenol and piperazine in the presence of acetic anhydride. The resulting product is then acetylated with acetic anhydride to form this compound. This synthesis method has been well-established and is widely used in the production of this compound for research purposes.
科学的研究の応用
1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine has been used in a variety of scientific research studies due to its unique properties. One of the most common applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes, including sensory perception, hormone regulation, and neurotransmission. This compound has been shown to selectively bind to certain types of GPCRs, making it a valuable tool for studying their function.
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKMZZMAJACVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5700888.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)



![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5700927.png)
![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)

